3,4-Dihydro-2H-1-benzopyran-3-sulfonamide
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Overview
Description
3,4-Dihydro-2H-1-benzopyran-3-sulfonamide is a chemical compound with the molecular formula C9H11NO3S. . This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring structure. Benzopyrans are known for their diverse biological activities and are used in various scientific research fields.
Preparation Methods
The synthesis of 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide involves several stepsThe reaction conditions typically involve the use of sulfonyl chlorides and amines under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3,4-Dihydro-2H-1-benzopyran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfone derivative.
Reduction: Reduction reactions can modify the sulfonamide group to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dihydro-2H-1-benzopyran-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dihydro-2H-1-benzopyran-3-sulfonamide can be compared with other benzopyran derivatives, such as:
3,4-Dihydro-2H-1-benzopyran-4-sulfonamide: Similar structure but with the sulfonamide group at a different position.
3,4-Dihydro-2H-1-benzopyran-6-sulfonamide: Another positional isomer with distinct biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: A different scaffold with various pharmacological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromene-3-sulfonamide |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H2,10,11,12) |
InChI Key |
YQKATAXZPPZTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)S(=O)(=O)N |
Origin of Product |
United States |
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